N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
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Overview
Description
N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with benzylamine under basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving appropriate precursors such as glyoxal and ammonia.
Attachment of the Thioether Linkage: This step involves the reaction of a thiol with an appropriate electrophile to form the thioether linkage.
Final Coupling: The final step involves coupling the imidazole-thioether intermediate with the benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a benzamide core.
N-methylbenzamide: A methylated derivative of benzamide.
4-methoxybenzylamine: A precursor used in the synthesis of the target compound.
Uniqueness
N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is unique due to its complex structure, which combines multiple functional groups and a heterocyclic ring. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler benzamide derivatives.
Biological Activity
N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide, also known as ChemDiv compound F985-0010, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C26H24N4O3S
- IUPAC Name : this compound
- SMILES Notation : COc(cc1)ccc1NC(CSc1nccn1-c1cc(C(NCc2ccccc2)=O)ccc1)=O
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties. The following sections detail specific activities observed in various studies.
Anticancer Activity
Research has indicated that compounds with imidazole and benzamide moieties exhibit promising anticancer effects. For instance, derivatives of benzamides have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of critical pathways such as the dihydrofolate reductase (DHFR) pathway, leading to reduced cell proliferation.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 12.5 | DHFR inhibition |
Compound B | A549 | 10.0 | Apoptosis induction |
F985-0010 | HeLa | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest that N-benzyl derivatives can exhibit antimicrobial properties. For example, compounds with similar structures have been reported to inhibit bacterial growth effectively, comparable to standard antibiotics.
Table 2: Antimicrobial Activity of Benzamide Derivatives
Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound C | E. coli | 15 | |
Compound D | S. aureus | 20 | |
F985-0010 | P. aeruginosa | 18 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzamide and imidazole rings significantly affect biological activity. Notably:
- Methoxy Substituents : Presence of methoxy groups enhances solubility and bioavailability.
- Sulfanyl Linker : The sulfanyl group appears crucial for maintaining activity against certain cancer cell lines.
Case Studies
A series of in vitro studies have been conducted to evaluate the efficacy of F985-0010 against various cancer types:
- Study on HeLa Cells : In a study examining cervical cancer cells, F985-0010 demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity.
- Antimicrobial Screening : Another study assessed its effectiveness against Pseudomonas aeruginosa, yielding a zone of inhibition of 18 mm, suggesting potential as an antibacterial agent.
Properties
IUPAC Name |
N-benzyl-3-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-34-24-12-10-21(11-13-24)17-29-25(32)19-35-27-28-14-15-31(27)23-9-5-8-22(16-23)26(33)30-18-20-6-3-2-4-7-20/h2-16H,17-19H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGYUABMNQICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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